molecular formula C12H9NO3 B15068897 Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- CAS No. 5824-46-4

Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-

Cat. No.: B15068897
CAS No.: 5824-46-4
M. Wt: 215.20 g/mol
InChI Key: LCECTYUHGUTJLE-UHFFFAOYSA-N
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Description

N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with acetamide and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the reduction of a precursor compound followed by a nucleophilic reaction and subsequent acetylation. For example, a precursor such as 2-methyl-3-bromo-1,4-naphthalenedione can undergo reduction and nucleophilic substitution to form the desired compound, followed by acetylation with acetic anhydride .

Industrial Production Methods

Industrial production methods for N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone groups, potentially leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications. The presence of both ketone and acetamide groups allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

CAS No.

5824-46-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

N-(5,8-dioxonaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9NO3/c1-7(14)13-9-4-2-3-8-10(15)5-6-11(16)12(8)9/h2-6H,1H3,(H,13,14)

InChI Key

LCECTYUHGUTJLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C=CC2=O

Origin of Product

United States

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